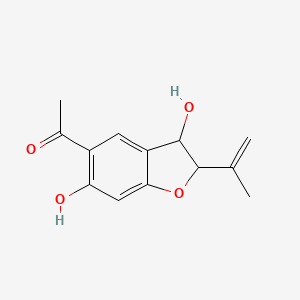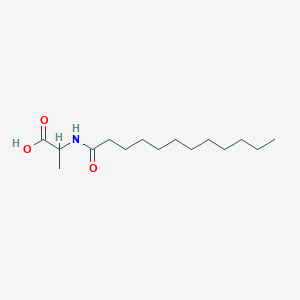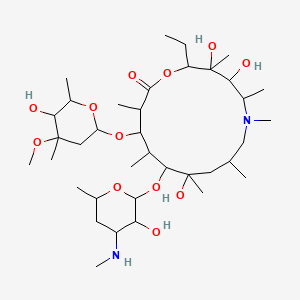
N'-Desmethyl Azithromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Desmethyl Azithromycin is a metabolite of Azithromycin, a widely used macrolide antibiotic. Azithromycin is known for its effectiveness in treating various bacterial infections, including sexually transmitted diseases, respiratory tract infections, and skin infections . N’-Desmethyl Azithromycin retains some of the pharmacological properties of its parent compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Desmethyl Azithromycin typically involves the modification of Azithromycin. One method includes dissolving Azithromycin in a methanol solution, adding an oxidant solution, and agitating until the reaction is complete. The crude product is then dried and re-crystallized using an acetone solution . Another method involves dissolving desmethyl-azithromycin in acetone, adding activated carbon, formaldehyde, and formic acid, followed by refluxing and precipitation with sodium hydroxide .
Industrial Production Methods: Industrial production of N’-Desmethyl Azithromycin can be achieved through the gradual crystallization of Azithromycin from acetone by adding a minimal amount of water to effect crystal formation . This method ensures a high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N’-Desmethyl Azithromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving N’-Desmethyl Azithromycin include oxidants like hydrogen peroxide, reducing agents such as sodium borohydride, and solvents like methanol and acetone . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of N’-Desmethyl Azithromycin depend on the specific reagents and conditions used. For example, oxidation may yield N’-Desmethyl Azithromycin oxide, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N’-Desmethyl Azithromycin has several scientific research applications due to its pharmacological properties. It is used as a potential anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent . In chemistry, it serves as a reference material for studying the behavior of macrolide antibiotics. In biology and medicine, it is used to investigate the mechanisms of antibiotic resistance and the development of new therapeutic agents .
Mechanism of Action
N’-Desmethyl Azithromycin exerts its effects by binding to the 23S rRNA of the bacterial 50S ribosomal subunit. This binding inhibits bacterial protein synthesis by blocking the transpeptidation/translocation step and preventing the assembly of the 50S ribosomal subunit . The inhibition of protein synthesis ultimately leads to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds:
- Azithromycin
- Erythromycin
- Clarithromycin
- Roxithromycin
Uniqueness: N’-Desmethyl Azithromycin is unique due to its specific structural modification, which imparts distinct pharmacological properties compared to its parent compound, Azithromycin . This modification allows for different metabolic pathways and interactions within the body, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-11-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUKBLYECHAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
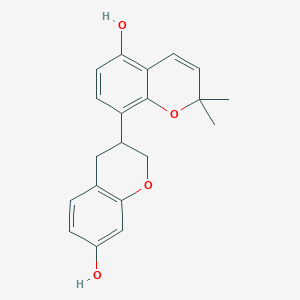
![(6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl) 2-methylprop-2-enoate](/img/structure/B12321883.png)
![12-Hydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321886.png)
![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B12321888.png)


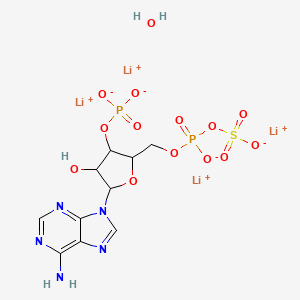
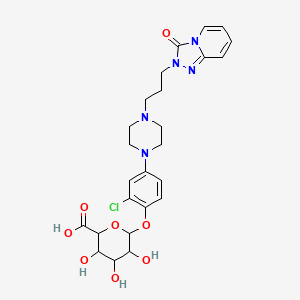


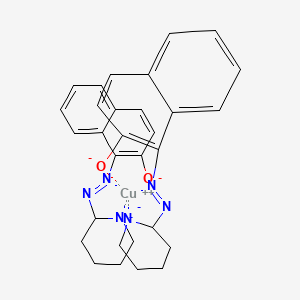
![5-Benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B12321926.png)
